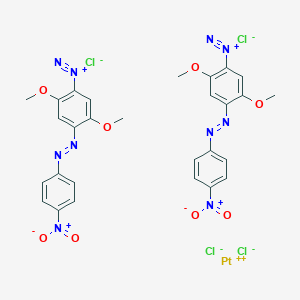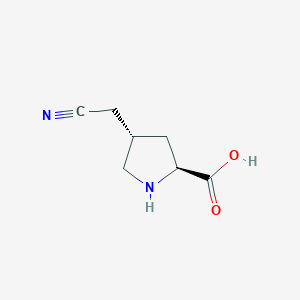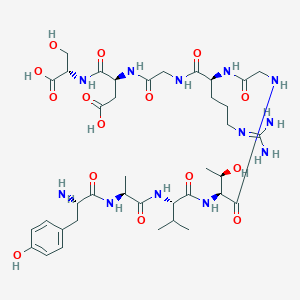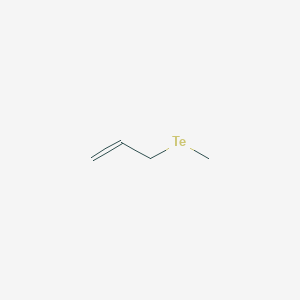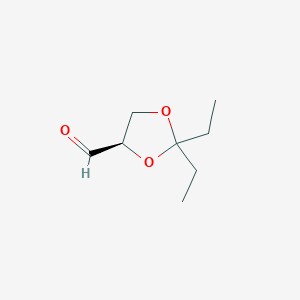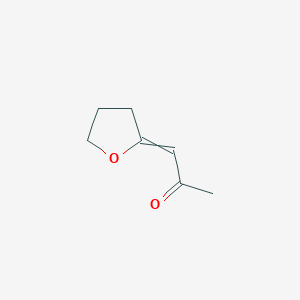
(S)-(-)-丙烯氧
概述
描述
Synthesis Analysis
The synthesis of (S)-(-)-propylene oxide involves several innovative approaches, including selective oxidation of propylene. A noteworthy method involves the catalytic conversion of propylene to PO using molecular oxygen, which minimizes waste production. This process utilizes silver nanoparticles supported on tungsten oxide nanorods, facilitating the dissociation of molecular oxygen on the metallic silver surface to produce silver oxide, which then transfers its oxygen to the propylene to form PO selectively (Ghosh et al., 2014).
Molecular Structure Analysis
The molecular structure of propylene, which is fundamental to understanding (S)-(-)-propylene oxide, has been accurately determined through microwave spectra studies. Important structural parameters such as the carbon-carbon double bond and single bond lengths provide insight into the reactivity and properties of propylene and its oxide derivatives (Lide & Christensen, 1961).
Chemical Reactions and Properties
Propylene oxide undergoes various chemical reactions, including copolymerization with carbon dioxide to form poly(propylene carbonate), showcasing its reactivity and versatility as a chemical intermediate. Such reactions have been extensively studied, providing valuable insights into the copolymerization process and the properties of the resulting polymers (Chisholm, Navarro-Llobet, & Zhou, 2002).
Physical Properties Analysis
The physical properties of propylene oxide derivatives, such as poly(propylene oxide), have been characterized through methods like infrared and Nuclear Magnetic Resonance (NMR) spectroscopy. These studies provide detailed information on the molecular structure, molecular weight, and distribution of polymers synthesized from propylene oxide (Yang et al., 2010).
Chemical Properties Analysis
Propylene oxide's chemical properties, particularly its reactivity in various chemical reactions, have been a subject of extensive research. Studies have explored its role in the synthesis of valuable chemical products, including its reactivity under supercritical conditions and the synthesis of propylene carbonate, highlighting the efficiency and selectivity of these processes (Kawanami et al., 2003).
科学研究应用
生物降解二氧化碳共聚物:(S)-(-)-丙烯氧化物用于通过二氧化碳-丙烯氧化物共聚合开发生物降解塑料,提供了一种有效利用CO2的方式 (Y. Ting, 2001)。
与二氧化碳的共聚合:参与从二氧化碳(CO2)和环氧化物合成共聚物,用于聚氨酯制备 (K. Alferov et al., 2019)。
丙烷脱氢:丙烯氧化物是生产聚丙烯、丙烯腈等的关键构建块。通过丙烷脱氢(PDH)生产它是一个重要的研究领域,侧重于高效催化剂设计和反应途径 (Sai Chen et al., 2021)。
丙烯选择氧化:研究使用分子氧将丙烯转化为丙烯氧化物的催化反应,具有学术和工业重要性 (Shilpi Ghosh et al., 2014)。
基于金催化剂的丙烯氧化:研究在载体金催化剂上的丙烯氧化的详细分析,对于“绿色”生产丙烯氧化物至关重要 (L. Moskaleva, 2016)。
氯化碳氢化合物在环氧化中的影响:研究氯化碳氢化合物添加剂在丙烯直接环氧化中的影响,侧重于提高过程的效率和选择性 (A. Seubsai, S. Senkan, 2011)。
催化膜反应器中的环氧化:探讨使用催化膜反应器进行丙烯环氧化以提高生产速率 (S. Oyama et al., 2008)。
丙烯氧化中的催化性质:研究金属氧化物催化剂上丙烯与氧气的反应,将动力学量与催化剂性质相关 (Y. Moro-oka, A. Ozaki, 1966)。
过氧化氢法生产丙烯氧化物:讨论使用过氧化氢法生产丙烯氧化物的工艺开发,这是传统方法的替代方案 (V. Vaishali, P. R. Naren, 2016)。
聚(丙烯碳酸酯)研究:回顾了目前在聚(丙烯碳酸酯)合成方面的研究工作,侧重于可持续性和生物降解性 (G. Luinstra, 2008)。
作用机制
Target of Action
It’s known that nitric oxide synthases (nos) are potential targets of similar compounds . These enzymes play a crucial role in the production of nitric oxide (NO), a reactive nitrogen species involved in various physiological processes .
Mode of Action
It’s suggested that similar compounds can undergo s-nitrosylation, a selective and reversible post-translational modification . This process involves the addition of a nitric oxide group to the thiol side chain of cysteine residues in proteins, which can modulate protein conformation, activity, stability, and biological interaction networks .
Biochemical Pathways
It’s known that similar compounds can affect redox signaling pathways . These pathways involve the production and neutralization of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which play crucial roles in cellular homeostasis and stress responses .
Pharmacokinetics
It’s known that the physicochemical properties of a compound, including its size, charge, lipophilicity, and ionization state, can significantly influence its adme properties . These properties can affect the compound’s absorption in the gastrointestinal tract, distribution in the body, metabolism in the liver, and excretion through the kidneys or bile .
Result of Action
It’s suggested that similar compounds can cause changes in cellular homeostasis, induce stress responses, and modulate various cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (S)-(-)-Propylene oxide . These factors can include temperature, pH, presence of other chemicals, and specific conditions in the cellular and extracellular environment . For instance, the presence of other reactive species or pollutants can potentially interact with (S)-(-)-Propylene oxide, altering its stability, reactivity, and biological effects .
属性
IUPAC Name |
(2S)-2-methyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O/c1-3-2-4-3/h3H,2H2,1H3/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOHAUXETOMSMM-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301315142 | |
| Record name | (2S)-2-Methyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301315142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
58.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-Propylene oxide | |
CAS RN |
16088-62-3 | |
| Record name | (2S)-2-Methyloxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16088-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propylene oxide, (S)-(-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016088623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-2-Methyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301315142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-1,2-epoxypropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.567 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






































Synthesis routes and methods II
Procedure details
















Synthesis routes and methods III
Procedure details














Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of (S)-(-)-propylene oxide?
A1: The molecular formula of (S)-(-)-propylene oxide is C3H6O, and its molecular weight is 58.08 g/mol.
Q2: What spectroscopic data is available for (S)-(-)-propylene oxide?
A2: Researchers have utilized various spectroscopic techniques to characterize (S)-(-)-propylene oxide, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR analyses have been used to study the structure and stereochemistry of (S)-(-)-propylene oxide and its polymers. [, , ]
- Vibrational Circular Dichroism (VCD) Spectroscopy: VCD studies provide insights into the absolute configuration and vibrational modes of (S)-(-)-propylene oxide. [, , ]
Q3: How is (S)-(-)-propylene oxide used in polymerization reactions?
A3: (S)-(-)-Propylene oxide serves as a monomer in the synthesis of poly(propylene oxide). Catalysts such as organotin-alkyl phosphate condensates are often employed for this polymerization. [, , ]
Q4: What is the role of (S)-(-)-propylene oxide in chiral templating of surfaces?
A4: Studies show that (S)-(-)-propylene oxide enantioselectively adsorbs on surfaces modified with chiral molecules like 2-butanol or 2-methylbutanoic acid. This property is attributed to enantiospecific hydrogen-bonding interactions and is being explored for developing enantioselective heterogeneous catalysts. [, , ]
Q5: Can you elaborate on the enantioselective reactions on surfaces modified with (S)-(-)-propylene oxide?
A5: Research indicates that a Au/Pd(111) surface alloy, when modified with coadsorbed (S)-(-)-propylene oxide and (R)-2-butanol, displays enantioselectivity. For instance, (S)-(-)-propylene oxide promotes the formation of (R)-2-butanol with high enantiomeric excess (ee) through enantioselective depletion of the 2-butoxide intermediate. []
Q6: How has computational chemistry been employed to understand (S)-(-)-propylene oxide's properties?
A6: Computational studies, including Density Functional Theory (DFT) and coupled cluster calculations, have been crucial in:
- Predicting Vibrational Properties: Accurately calculating the vibrational contributions to the optical rotation of (S)-(-)-propylene oxide. []
- Understanding Adsorption Mechanisms: Simulating and analyzing the adsorption of (S)-(-)-propylene oxide on chirally modified surfaces. []
Q7: How does the chirality of propylene oxide influence its applications?
A7: The (S)-enantiomer of propylene oxide is crucial for synthesizing specific enantiomers of target molecules. For example, it is used in the synthesis of (R,R)-(-)-Pyrenophorin. [] Additionally, its enantiospecific interaction with chiral surfaces makes it valuable for developing enantioselective catalysts and separation techniques.
Q8: Can you provide examples of how (S)-(-)-propylene oxide is utilized in total synthesis?
A8: (S)-(-)-Propylene oxide serves as a key starting material in the total synthesis of various natural products and pharmaceuticals:
- (+)-Aspicilin: Synthesized using (S)-(-)-propylene oxide and D-mannose as starting materials. A domino addition-Wittig olefination enables macrocyclization. []
- β-zearalenol: (S)-(-)-Propylene oxide, along with methyl 2,4-dihydroxy-6-methylbenzoate, serves as the starting point for the synthesis of this 14-membered resorcylic acid macrolide. Key reactions include Grignard reaction, asymmetric dihydroxylation, Yamaguchi macrolactonization, and ring-closing metathesis. []
- 7-O-methylnigrosporolide and pestalotioprolide D: Synthesized from (S)-propylene oxide and (S)-benzyl glycidyl ether, employing reactions like acetylide addition, Shiina macrolactonization, Lindlar reduction, Wittig and Still–Gennari olefination, and Jacobsen hydrolytic kinetic resolution. []
Q9: Are there specific examples where the (S)-enantiomer of propylene oxide is crucial for biological activity?
A9: Yes, in the synthesis of a novel antibacterial agent, 2,2-dimethyl-3-(2'-hydroxypropyl)-5-carboxy-1,4-thiazine, only the isomers derived from (S)-propylene oxide exhibited significant activity against S. aureus. []
Q10: What are some other notable applications of (S)-(-)-propylene oxide in organic synthesis?
A10: (S)-(-)-Propylene oxide is employed in various other synthetic applications, including:
- Chiral Ligand Synthesis: Reacting (S)-(-)-propylene oxide with cyclam yields a new chiral ligand, characterized by X-ray analysis, for enantioselective cyclopropanation reactions. []
- Preparation of Chiral Aminodiols: Reacting (S)-(-)-propylene oxide with various amines like n-butylamine and (R)- or (S)-1-phenylethylamine yields chiral aminodiols. These aminodiols, when combined with lithium aluminum hydride, create chiral reducing agents capable of enantioselectively reducing prochiral ketones. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene](/img/structure/B56194.png)
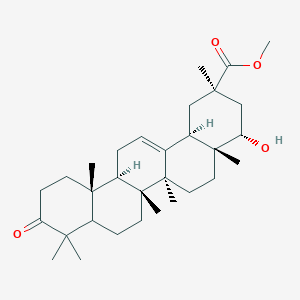

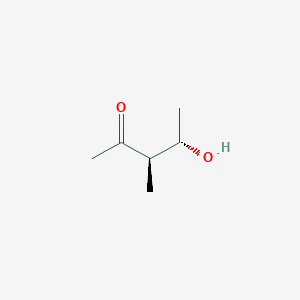
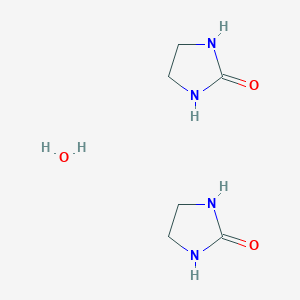
![2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one](/img/structure/B56208.png)
